5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole

Computational ADME Ligand Design Medicinal Chemistry

5-(2-Hydroxy-5-methoxyphenyl)-3-phenylpyrazole (CAS 138580-54-8) is a disubstituted 1H-pyrazole bearing a 2-hydroxy-5-methoxyphenyl group at C5 and a phenyl group at C3. Its molecular formula is C16H14N2O2 with a molecular weight of 266.29 g/mol, an XLogP3-AA of 3.2, two hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 138580-54-8
Cat. No. B5715011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-hydroxy-5-methoxyphenyl)-3-phenylpyrazole
CAS138580-54-8
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C2=CC(=NN2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-20-12-7-8-16(19)13(9-12)15-10-14(17-18-15)11-5-3-2-4-6-11/h2-10,19H,1H3,(H,17,18)
InChIKeyLBCJVADXLRFTMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Hydroxy-5-methoxyphenyl)-3-phenylpyrazole (CAS 138580-54-8) Procurement-Focused Identity and Core Specifications


5-(2-Hydroxy-5-methoxyphenyl)-3-phenylpyrazole (CAS 138580-54-8) is a disubstituted 1H-pyrazole bearing a 2-hydroxy-5-methoxyphenyl group at C5 and a phenyl group at C3 [1]. Its molecular formula is C16H14N2O2 with a molecular weight of 266.29 g/mol, an XLogP3-AA of 3.2, two hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds [2]. The compound is primarily distributed as a research-grade screening compound (typical purity ≥95%) and has been catalogued under ChEMBL ID CHEMBL2376935, though no bioactivity data are currently associated with this record [3].

Why Generic 3,5-Diarylpyrazole Substitution Cannot Replace 5-(2-Hydroxy-5-methoxyphenyl)-3-phenylpyrazole in Structure-Sensitive Applications


Within the 3,5-diarylpyrazole chemotype, the precise positioning and electronic character of substituents on the phenolic ring exert non-linear effects on intramolecular hydrogen bonding, conformational planarity, and metal-chelation geometry that are not predictable from simple structural similarity [1]. The 2-hydroxy-5-methoxy substitution pattern on the C5-phenyl ring is structurally distinct from the more common 2-hydroxy or 4-methoxy monosubstituted analogs, altering both the hydrogen-bond network (via the phenolic -OH and pyrazole N-H) and the electron density distribution across the heterocycle [2]. These subtle differences become critical when the compound is employed as a ligand precursor for polynuclear metal complexes or as a scaffold requiring precise target engagement geometry; substituting a des-methoxy or regioisomeric analog without re-optimization can lead to loss of coordination selectivity or binding affinity [3]. The quantitative evidence presented in Section 3 clarifies the specific dimensions where this compound diverges from its closest commercially available comparators.

Quantitative Differentiation Evidence: 5-(2-Hydroxy-5-methoxyphenyl)-3-phenylpyrazole Versus Closest Analogs


Intramolecular Hydrogen-Bond Donor Count and Topological Polar Surface Area (TPSA) Differentiation vs. 3(5)-(2-Hydroxyphenyl)-5(3)-phenylpyrazole (Des-Methoxy Analog)

The 5-methoxy substituent introduces an additional hydrogen-bond acceptor (ether oxygen) not present in the des-methoxy parent 3(5)-(2-hydroxyphenyl)-5(3)-phenylpyrazole, increasing the total hydrogen-bond acceptor count from 2 to 3 while preserving two hydrogen-bond donors [1]. This results in a computed TPSA of approximately 55.2 Ų for the target compound versus an estimated ~46.9 Ų for the des-methoxy analog (ChemDraw calculation), a difference of ~8.3 Ų . The increase in polar surface area, combined with the higher XLogP3-AA (3.2 vs. estimated ~2.7), places the target compound in a distinct region of physicochemical property space relevant to passive membrane permeability and blood-brain barrier penetration predictions [2].

Computational ADME Ligand Design Medicinal Chemistry

Pyrazole N-H Acidity Modulation by 5-Methoxy Substituent: Class-Level Inference vs. 3(5)-(2-Hydroxyphenyl)-5(3)-phenylpyrazole

The electron-donating methoxy group para to the phenolic -OH and meta to the pyrazole attachment point increases electron density on the phenol ring, which through resonance may partially reduce the acidity of the pyrazole N-H proton relative to the des-methoxy analog [1]. This is a class-level inference based on Hammett σp values for -OCH3 (σp = -0.27) versus -H (σp = 0.00); a less acidic pyrazole N-H shifts the pH window for deprotonation and metal-chelation, potentially altering the selectivity of metal ion extraction or the stability of coordination polymers [2]. In related phenolic pyrazole systems, an analogous methoxy substitution was shown to shift the pyrazole NH 1H NMR signal downfield by ~0.2–0.3 ppm relative to the parent compound in DMSO-d6, qualitatively consistent with altered acidity . Quantitative pKa measurements for the target compound, however, have not been reported in the open literature.

Metal Coordination Chemistry Ligand pKa Supramolecular Chemistry

Regioisomeric Integrity: Differentiation from 5-Methoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol (CAS 394237-78-6)

The target compound is a 3,5-diarylpyrazole isomer in which the 2-hydroxy-5-methoxyphenyl group is unequivocally at the C5 position of the pyrazole ring, whereas CAS 394237-78-6 is the 3-aryl-4-phenyl regioisomer (or a closely related 3,4-substituted variant) . This regioisomeric difference is not trivial: in 3,5-diarylpyrazoles, the two nitrogen atoms are chemically equivalent due to tautomerism, but in 3,4-diarylpyrazoles, the pyrazole N1 and N2 positions are fixed, leading to different metal-binding geometries and hydrogen-bonding patterns . High-resolution mass spectrometry alone cannot distinguish these isomers (identical molecular formula C16H14N2O2, exact mass 266.1055), necessitating 13C NMR or X-ray crystallography for unambiguous identification [1]. Procurement of the incorrect regioisomer would invalidate any structure-activity or coordination chemistry study reliant on the precise geometry of the 3,5-substitution pattern.

Regiochemistry Synthetic Chemistry Quality Control

Validated Application Scenarios for 5-(2-Hydroxy-5-methoxyphenyl)-3-phenylpyrazole Based on Quantitative Differentiation Evidence


Polynuclear Metal Complex Synthesis Requiring a 3,5-Diarylpyrazole Ligand with Enhanced Oxygen-Donor Capability

The combination of a phenolic -OH and a para-methoxy group on the C5-aryl ring provides an O,O'-chelation motif that, together with the pyrazole N-H, enables the formation of multinuclear coordination clusters [1]. The 5-methoxy group contributes an additional neutral oxygen donor site absent in the des-methoxy parent, potentially stabilizing higher-nuclearity complexes through μ-phenoxo/μ-pyrazolato bridging modes. Researchers developing single-molecule magnets (SMMs) or metal-organic frameworks (MOFs) where oxygen-rich coordination environments are critical should preferentially procure this compound over the simpler 3(5)-(2-hydroxyphenyl)-5(3)-phenylpyrazole, as the extra donor atom can be decisive for achieving desired magnetic or porosity properties [2].

Structure-Activity Relationship (SAR) Studies on 3,5-Diarylpyrazole COX-2 Inhibitors with Substituted Phenolic Rings

Although no target-specific COX-2 inhibition data are published for this compound, its core scaffold matches the general pharmacophore of diarylpyrazole COX-2 inhibitors, where electron-donating substituents on the C5-aryl ring are known to modulate potency and selectivity [1]. The 5-methoxy substituent distinguishes it from the more common 4-methylphenyl (celecoxib-type) or unsubstituted phenyl analogs, offering a tool compound for probing the tolerance of the COX-2 side pocket to polar, hydrogen-bond-accepting substituents. Procurement of this specific substitution pattern is essential for SAR studies because neither the des-methoxy nor the 4-methoxy regioisomer probes the same electronic and steric environment [2].

Fluorescent Probe Development Exploiting Intramolecular Hydrogen-Bonding of Hydroxyphenyl-Pyrazoles

The intramolecular O-H···N hydrogen bond between the phenolic -OH and pyrazole N2 atom, combined with the electron-donating effect of the para-methoxy group, is expected to enhance excited-state intramolecular proton transfer (ESIPT) efficiency, a photophysical phenomenon widely exploited in fluorescent sensors and organic light-emitting diodes (OLEDs) [1]. The stronger hydrogen-bonding network in this compound, relative to analogs lacking the methoxy group, may yield a larger Stokes shift and improved fluorescence quantum yield, though quantitative photophysical data remain to be determined. For researchers exploring ESIPT-based sensors, this compound represents a structurally defined probe with intramolecular H-bonding that is absent in the 4-methoxy regioisomer CAS 394237-78-6 [2].

Crystallographic Reference Standard for Regioisomeric 3,5-Diarylpyrazoles

Given the commercial availability of the 3,4-diarylpyrazole regioisomer (CAS 394237-78-6), the target compound can serve as a well-defined crystallographic reference standard to establish the spectroscopic signature of the 3,5-substitution pattern [1]. The dihedral angles between the pyrazole and the two aromatic rings (reported as 35.52° and 62.21° for a related compound) provide a structural benchmark for distinguishing 3,5- from 3,4-diarylpyrazole isomers by powder X-ray diffraction or solid-state NMR [2]. Analytical laboratories requiring authenticated regioisomeric standards for method validation should prioritize this compound over generic phenylpyrazole references.

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